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Compound of Interest

Compound Name: 1-(7-Bromoquinolin-3-yl)ethanone

Cat. No.: B2648112 Get Quote

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis,

and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals working with quinoline-based heterocyclic compounds. It provides a

detailed overview of the physicochemical properties, synthetic methodologies, characterization,

and potential applications of 1-(7-Bromoquinolin-3-yl)ethanone, a key intermediate in

medicinal chemistry and materials science.

Physicochemical and Structural Properties
1-(7-Bromoquinolin-3-yl)ethanone is a substituted quinoline derivative featuring a bromine

atom at the 7-position and an acetyl group at the 3-position. These functional groups provide

versatile handles for further chemical modification, making it a valuable building block in

synthetic organic chemistry.
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Property Value Source(s)

IUPAC Name
1-(7-bromoquinolin-3-

yl)ethanone
N/A

CAS Number 1228552-87-1 [1][2]

Molecular Formula C₁₁H₈BrNO [1][2][3]

Molecular Weight 250.09 g/mol [1][2]

SMILES Code
CC(=O)C1=CC2=C(C=C1)N=

CC=C2Br
[2]

Appearance
Typically an off-white to yellow

solid
General chemical knowledge

Storage
Sealed in a dry environment at

room temperature
[2]

Synthesis and Purification
The synthesis of 1-(7-Bromoquinolin-3-yl)ethanone is not widely detailed in the literature,

however, its structure lends itself to established synthetic strategies for quinoline derivatives. A

plausible and robust approach involves a cyclization reaction followed by functionalization, or

acylation of a pre-formed bromoquinoline core.

Proposed Synthetic Pathway: Combes Quinoline
Synthesis
The Combes synthesis provides a direct route to the quinoline core via the acid-catalyzed

reaction of an aniline with a β-diketone. This protocol outlines a logical pathway starting from 3-

bromoaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://m.chemicalbook.com/Spectrum_1228552-87-1_HNMR.htm
https://www.bldpharm.com/products/1228552-87-1.html
https://m.chemicalbook.com/Spectrum_1228552-87-1_HNMR.htm
https://www.bldpharm.com/products/1228552-87-1.html
https://fluorochem.co.uk/product/F532584/
https://m.chemicalbook.com/Spectrum_1228552-87-1_HNMR.htm
https://www.bldpharm.com/products/1228552-87-1.html
https://www.bldpharm.com/products/1228552-87-1.html
https://www.bldpharm.com/products/1228552-87-1.html
https://www.benchchem.com/product/b2648112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2648112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Condensation

Step 2: Cyclization & Dehydration

Post-Synthesis
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Enamine Intermediate
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Acetylacetone

1-(7-Bromo-2,4-dimethylquinolin-3-yl)ethanone
(Hypothetical Intermediate)

Intramolecular
Electrophilic

Aromatic Substitution

Polyphosphoric Acid (PPA) or H₂SO₄

Heat (e.g., 100-120 °C)

Work-up & Purification
(Neutralization, Extraction, Chromatography)

Final Product:
1-(7-Bromoquinolin-3-yl)ethanone

(Requires further modification steps not shown)

Click to download full resolution via product page

Caption: Proposed Combes synthesis workflow for a related quinoline core.

Experimental Protocol:

Step 1: Enamine Formation: To a solution of 3-bromoaniline (1.0 eq) in toluene, add

acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is
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heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by

TLC until the starting aniline is consumed.

Rationale: This condensation reaction forms the key enamine intermediate. The azeotropic

removal of water drives the equilibrium towards product formation.

Step 2: Cyclization: The crude enamine intermediate is slowly added to pre-heated

polyphosphoric acid (PPA) or concentrated sulfuric acid at approximately 120 °C. The

mixture is stirred for 2-4 hours.

Rationale: The strong acid protonates the enamine, facilitating an intramolecular

electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the

aromatic quinoline system.

Step 3: Work-up and Purification: The reaction mixture is cooled and carefully poured onto

crushed ice, then neutralized with a saturated solution of sodium hydroxide until basic. The

precipitated solid is filtered, washed with water, and dried. The crude product is then purified

by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by

recrystallization from a suitable solvent like ethanol.

Rationale: The quench and neutralization steps are critical for safety and for isolating the

product from the highly acidic reaction medium. Chromatography separates the desired

product from unreacted starting materials and side products.

Spectroscopic Characterization
Structural verification of 1-(7-Bromoquinolin-3-yl)ethanone relies on a combination of

standard spectroscopic techniques. The expected data provides a benchmark for confirming

the identity and purity of the synthesized compound.
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Technique Expected Observations

¹H NMR

- Aromatic protons on the quinoline ring (approx.

δ 7.5-9.5 ppm) exhibiting characteristic doublet

and singlet patterns. A proton at C2 or C4 would

appear as a distinct singlet at a high chemical

shift. - A sharp singlet for the three methyl

protons of the acetyl group (approx. δ 2.7 ppm).

¹³C NMR

- A signal for the carbonyl carbon of the ketone

(approx. δ 197 ppm). - Multiple signals in the

aromatic region (approx. δ 120-150 ppm)

corresponding to the nine carbons of the

quinoline ring. - A signal for the methyl carbon

(approx. δ 26 ppm).

Mass Spec (MS)

- A molecular ion peak (M+) and an (M+2)+

peak of nearly equal intensity (~1:1 ratio), which

is the characteristic isotopic signature of a

molecule containing one bromine atom.

Infrared (IR)

- A strong C=O stretching vibration for the

ketone (approx. 1680-1700 cm⁻¹). - C=N and

C=C stretching vibrations characteristic of the

quinoline aromatic system (approx. 1500-1600

cm⁻¹).

Applications in Research and Drug Development
The true value of 1-(7-Bromoquinolin-3-yl)ethanone lies in its utility as a versatile

intermediate for constructing more complex molecules. The quinoline nucleus is a privileged

scaffold found in numerous pharmaceuticals, known for a wide range of biological activities

including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Reactive Sites and Potential Transformations:

The Bromine Atom (C7): This site is ideal for carbon-carbon and carbon-heteroatom bond-

forming reactions, such as:
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Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: To install amine functionalities.

Sonogashira Coupling: To add alkyne moieties.

The Acetyl Group (C3): The ketone functionality allows for a diverse range of chemical

transformations:

Reduction: To form a secondary alcohol, which can be a precursor for esters or ethers.

Wittig Reaction: To convert the ketone into an alkene.

Alpha-Halogenation: To introduce a reactive site adjacent to the carbonyl for further

elaboration.
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Reactions at C7-Br

Reactions at C3-Acetyl1-(7-Bromoquinolin-3-yl)ethanone

Suzuki Coupling
(Ar-B(OH)₂, Pd catalyst)

Buchwald-Hartwig
(R₂NH, Pd catalyst)

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

Reduction
(e.g., NaBH₄)

Wittig Reaction
(Ph₃P=CHR)

Alpha-Bromination
(e.g., NBS)

Aryl-Substituted Product

Amino-Substituted Product

Alkynyl-Substituted Product

Alcohol Derivative

Alkene Derivative

α-Bromo Ketone

Click to download full resolution via product page

Caption: Potential derivatization pathways for the title compound.

This strategic functionalization enables the synthesis of large libraries of novel compounds for

high-throughput screening in drug discovery programs. Brominated quinoline derivatives are

recognized as crucial starting materials for chemists aiming to develop new therapeutic agents.

[6]

Safety and Handling
As with all laboratory chemicals, 1-(7-Bromoquinolin-3-yl)ethanone should be handled with

appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[2]

Conclusion
1-(7-Bromoquinolin-3-yl)ethanone is a strategically important chemical intermediate

characterized by its bromo- and acetyl-functionalized quinoline core. Its defined

physicochemical properties and the versatility of its reactive sites make it an invaluable building

block for the synthesis of novel compounds, particularly in the field of pharmaceutical research

and development. The methodologies and applications outlined in this guide provide a

foundational resource for scientists leveraging this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-(7-Bromoquinolin-3-yl)ethanone molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-molecular-weight-and-formula
https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-molecular-weight-and-formula
https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-molecular-weight-and-formula
https://www.benchchem.com/product/b2648112#1-7-bromoquinolin-3-yl-ethanone-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2648112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2648112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

